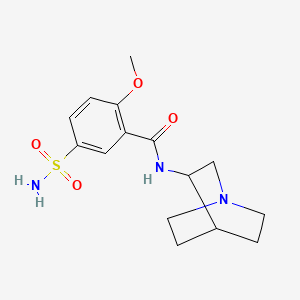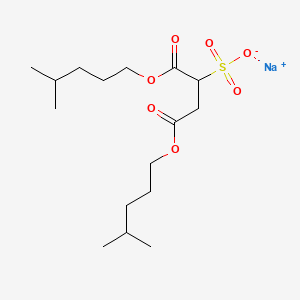
Sodium 1,4-diisohexyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-diisohexyl sulphonatosuccinate is a chemical compound with the molecular formula C16H29NaO7S and a molecular weight of 388.452 g/mol . It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,4-diisohexyl sulphonatosuccinate typically involves the esterification of maleic anhydride with isohexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Maleic anhydride is reacted with isohexanol in the presence of an acid catalyst at elevated temperatures.
Sulfonation: The esterified product is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous reactors and automated systems are employed to ensure consistent quality and yield. The process involves:
Raw Material Handling: Bulk handling of maleic anhydride, isohexanol, and sulfur trioxide.
Reaction Control: Automated control of reaction parameters such as temperature, pressure, and pH.
Purification: Removal of impurities through filtration and washing steps.
Drying and Packaging: The final product is dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,4-diisohexyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the sulfonate group to a sulfide.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides and reduced organic compounds.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Sodium 1,4-diisohexyl sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reactivity of hydrophobic compounds.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in formulations of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 1,4-diisohexyl sulphonatosuccinate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the solubilization and dispersion of otherwise immiscible substances.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1,4-dihexyl sulphonatosuccinate
- Sodium 1,4-didecyl sulphonatosuccinate
- Sodium 1,4-dioctadecyl sulphonatosuccinate
Uniqueness
Sodium 1,4-diisohexyl sulphonatosuccinate is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties. Compared to its analogs with different alkyl chain lengths, it offers a balance of hydrophobicity and hydrophilicity, making it suitable for a broader range of applications. Its branched structure also provides enhanced stability and performance in various formulations.
Properties
CAS No. |
4632-96-6 |
|---|---|
Molecular Formula |
C16H29NaO7S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
sodium;1,4-bis(4-methylpentoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-12(2)7-5-9-22-15(17)11-14(24(19,20)21)16(18)23-10-6-8-13(3)4;/h12-14H,5-11H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
QIZXJUCBIXXCLG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCOC(=O)CC(C(=O)OCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


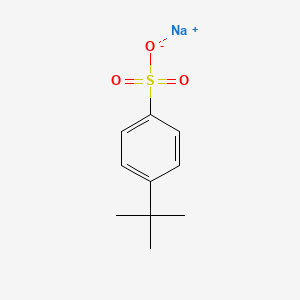
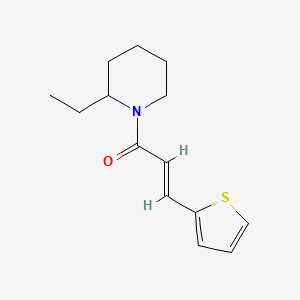
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)

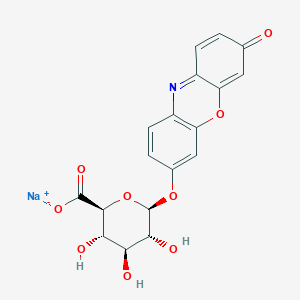
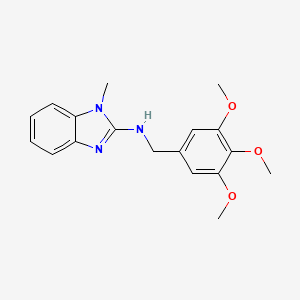
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)

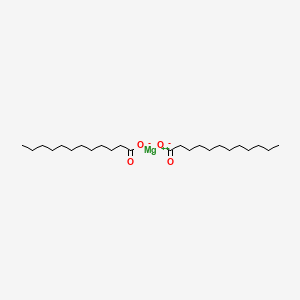
![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
